Validated Chiral HPLC LOD/LOQ for Enantiomeric Impurity Profiling
A 2025 pharmacopeial method improvement study provides validated quantitative data for the detection of the (R,R)-moxifloxacin enantiomer, which derives directly from the (R,R)-6-benzyl-octahydro-pyrrolo[3,4-b]pyridine side chain. The chiral ligand-exchange HPLC method achieved a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL for the (R,R)-isomer impurity G in moxifloxacin drug substance, with linearity demonstrated from 0.30–2.50 µg/mL (R² > 0.998) [1]. This validated sensitivity is specific to the (R,R)-enantiomer and cannot be achieved using the (S,S)-isomer as a system suitability standard.
| Evidence Dimension | Limit of Detection (LOD) and Quantification (LOQ) for chiral impurity |
|---|---|
| Target Compound Data | LOD: 0.098 µg/mL; LOQ: 0.298 µg/mL for (R,R)-moxifloxacin impurity G |
| Comparator Or Baseline | (S,S)-moxifloxacin main peak; LOD/LOQ not system-critical for main component |
| Quantified Difference | Method specifically validated for trace-level (R,R)-isomer detection |
| Conditions | Chiral ligand-exchange HPLC: 0.01 M Cu(II)-sulfate/isoleucine, 30% MeOH, pH 3.5, 23°C, C18 column 150×4.6 mm, 3 µm, 10 µL injection |
Why This Matters
This validated sensitivity confirms the (R,R)-enantiomer's irreplaceable role as a high-sensitivity reference standard for quantifying chiral purity in moxifloxacin drug substance, a regulatory requirement.
- [1] Salkić, A., Otašević, B. and Zečević, M. (2025), Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. J Sep Sci., 48: e70190. View Source
